

RTI-13951-33 hydrochloride CAS number and synthesis

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Compound of Interest

Compound Name: RTI-13951-33 hydrochloride

Cat. No.: B8081527 Get Quote

Technical Guide: RTI-13951-33 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). As a brain-penetrant small molecule, it has emerged as a valuable pharmacological tool for investigating the physiological roles of GPR88 and as a potential therapeutic agent for neuropsychiatric disorders, particularly alcohol use disorder. This document provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and mechanism of action of RTI-13951-33 hydrochloride.

Chemical and Physical Properties

RTI-13951-33 is a complex small molecule with a favorable profile for CNS research. While the CAS number for the hydrochloride salt is not consistently reported, the free base is well-documented.



Property	Value	Reference
Compound Name	RTI-13951-33 hydrochloride	[1]
Free Base CAS Number	2244884-08-8	[2][3][4][5]
Hydrochloride CAS Number	Not consistently available	[1]
Molecular Formula (HCI)	C28H35Cl2N3O3	[1]
Molecular Weight (HCI)	532.50 g/mol	[1]
Molecular Formula (Free Base)	C28H33N3O3	[5]
Molecular Weight (Free Base)	459.58 g/mol	[5]
Calculated logP (clogP)	3.34	[6]
Aqueous Solubility	Enhanced compared to earlier analogs	[7]

Synthesis of RTI-13951-33

The synthesis of RTI-13951-33 is a multi-step process involving a key Suzuki coupling reaction followed by deprotection. The detailed experimental protocol is adapted from the supplementary information of Jin et al., 2018.

Experimental Protocol

Step 1: Suzuki Coupling

- To a solution of tert-butyl ((2R,3R)-3-methoxy-1-((4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)amino)-1-oxobutan-2-yl)carbamate (Intermediate 5) in a suitable solvent, add (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carbonyl chloride (Intermediate 4).
- The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, for instance, K2CO3.
- The mixture is heated under microwave irradiation at a specified temperature and time to drive the coupling reaction to completion.



- Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the Boc-protected precursor of RTI-13951-33.

Step 2: Boc Deprotection

- The purified Boc-protected intermediate is dissolved in a solution of 4 M HCl in dioxane.
- The reaction mixture is stirred at room temperature for a specified period, typically 1-2 hours,
 to effect the removal of the Boc protecting group.
- The solvent is evaporated under reduced pressure to yield the crude hydrochloride salt.
- The final product, **RTI-13951-33 hydrochloride**, is purified by recrystallization or trituration with a suitable solvent system to afford a solid with high purity (>95%).

In Vitro Pharmacology

RTI-13951-33 demonstrates high potency and selectivity for the GPR88 receptor in various in vitro assays.



Parameter	Value	Assay	Reference
EC50	25 nM	GPR88 cAMP functional assay	[1][8]
EC50	45 nM	in vitro cAMP functional assay	[6]
EC50	535 nM	[35S]-GTPyS binding in mouse striatal membranes	[1][5]
Binding Affinity (Ki)	0.75 μΜ	Serotonin Transporter (SERT)	[1][5]
Binding Affinity (Ki)	2.29 μΜ	Kappa Opioid Receptor (KOR)	[1][5]
Binding Affinity (Ki)	4.23 μM	Vesicular Monoamine Transporter (VMAT)	[1][5]
IC50	25.1 ± 2.7 μM	SERT Inhibition	[1][5]

In Vivo Pharmacokinetics

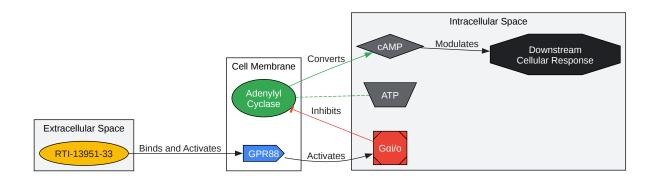
Pharmacokinetic studies in rodents have shown that RTI-13951-33 is brain-penetrant, although it exhibits a relatively short half-life.



Parameter	Value	Species	Route	Reference
Half-life (t1/2) Plasma	48 min	Rat	10 mg/kg, i.p.	[1]
Half-life (t1/2) Brain	87 min	Rat	10 mg/kg, i.p.	[1]
Half-life (t1/2) Plasma	0.7 h	Mouse	10 mg/kg, i.p.	[9]
Brain/Plasma Ratio	0.4 (at 30 min)	Mouse	10 mg/kg, i.p.	[9]
Clearance (CL)	352 mL/min/kg	Mouse	10 mg/kg, i.p.	[9]

Signaling Pathway and Mechanism of Action

RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR. Activation of GPR88 by RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to modulate neuronal excitability and neurotransmitter release in the striatum, where GPR88 is highly expressed.





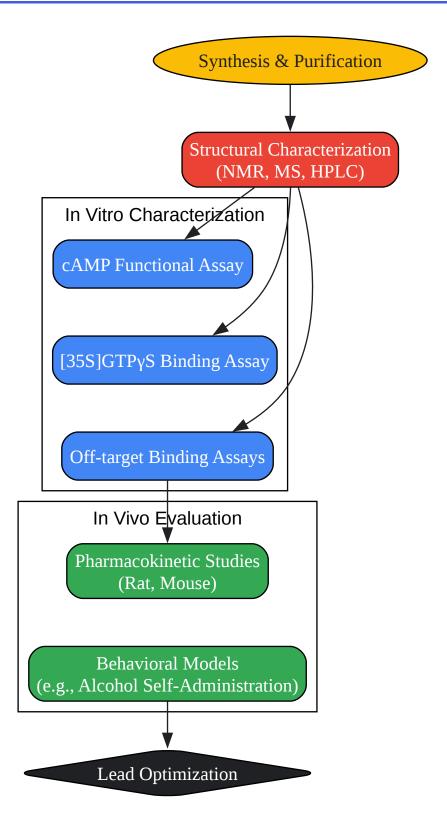
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GPR88 Signaling Pathway

Experimental Workflows

The evaluation of RTI-13951-33 involves a series of in vitro and in vivo experiments to characterize its pharmacological and pharmacokinetic profiles.





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Drug Discovery Workflow



Conclusion

RTI-13951-33 hydrochloride is a critical tool for the study of GPR88. Its well-characterized in vitro and in vivo properties make it a standard reference compound for the development of novel GPR88 agonists with improved pharmacokinetic profiles for the potential treatment of alcohol use disorder and other neuropsychiatric conditions. Further research may focus on optimizing its metabolic stability to enhance its therapeutic potential.

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